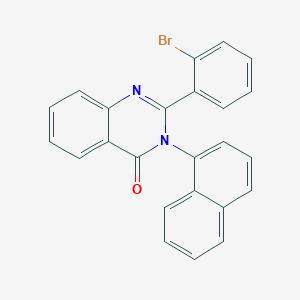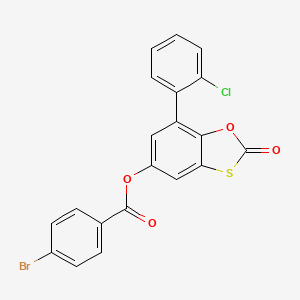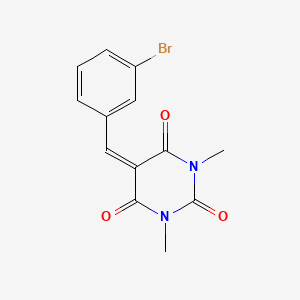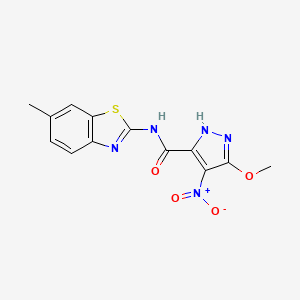![molecular formula C13H21N3O3S B4673556 N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4673556.png)
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
説明
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). MS-275 has been found to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression regulation, and HDACs have been found to be overexpressed in various diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide increases histone acetylation, leading to changes in gene expression that can promote apoptosis, differentiation, and immune response.
Biochemical and Physiological Effects
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to have several biochemical and physiological effects. In cancer cells, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide induces cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In neurodegenerative disorders, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to improve cognitive function by increasing synaptic plasticity and reducing neuroinflammation. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to have anti-inflammatory effects in models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for laboratory experiments. It has high potency and selectivity for HDAC inhibition, making it a useful tool for studying the role of HDACs in various diseases. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been optimized for its yield and purity, making it more suitable for laboratory and clinical applications. However, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and require the use of organic solvents. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide research. In cancer, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could be combined with other therapies to improve treatment outcomes. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could also be used to target specific HDAC isoforms that are overexpressed in certain types of cancer. In neurodegenerative disorders, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could be used to target specific HDAC isoforms that are involved in cognitive impairment. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could also be used in combination with other therapies, such as cognitive training, to improve cognitive function. In inflammatory diseases, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could be used to target specific HDAC isoforms that are involved in the inflammatory response. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide could also be used in combination with other anti-inflammatory therapies to improve treatment outcomes.
科学的研究の応用
N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative disorders, N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to improve cognitive function and reduce neuroinflammation. N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been found to have anti-inflammatory effects in models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-15(2)10-9-14-13(17)11-16(20(3,18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGWGZPJTHIJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4673502.png)
![1-(2-{[1-(2,5-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4673508.png)
![N''-[amino(imino)methyl]-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B4673512.png)
![2-ethyl-3-(4-fluorophenyl)-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4673526.png)

![N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4673564.png)
![5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclopropylacetamide](/img/structure/B4673582.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)

![4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)